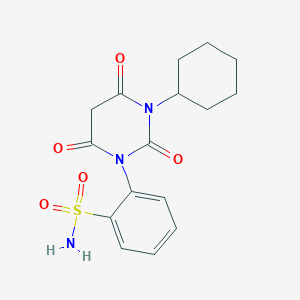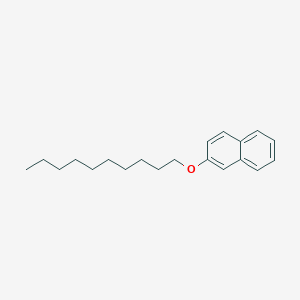
2-(Decyloxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Decyloxy)naphthalene is an organic compound derived from naphthalene, where a decyloxy group is attached to the second carbon of the naphthalene ring Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyloxy)naphthalene typically involves the alkylation of naphthol derivatives. One common method is the Williamson ether synthesis, where 2-naphthol reacts with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Decyloxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation can be used for reduction.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated naphthalene derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Applications De Recherche Scientifique
2-(Decyloxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Decyloxy)naphthalene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The decyloxy group can enhance its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This can affect membrane fluidity and permeability, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynaphthalene: Similar structure but with a methoxy group instead of a decyloxy group.
2-Ethylnaphthalene: Contains an ethyl group instead of a decyloxy group.
2-Phenoxynaphthalene: Has a phenoxy group in place of the decyloxy group.
Uniqueness
2-(Decyloxy)naphthalene is unique due to the presence of the long decyloxy chain, which significantly alters its physical and chemical properties compared to its shorter-chain analogs. This modification can enhance its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it valuable for specific applications in chemistry and biology.
Propriétés
Numéro CAS |
60010-56-2 |
|---|---|
Formule moléculaire |
C20H28O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-decoxynaphthalene |
InChI |
InChI=1S/C20H28O/c1-2-3-4-5-6-7-8-11-16-21-20-15-14-18-12-9-10-13-19(18)17-20/h9-10,12-15,17H,2-8,11,16H2,1H3 |
Clé InChI |
YLNRIDUKPBUYCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



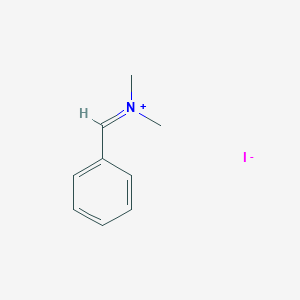
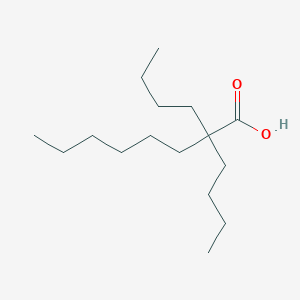
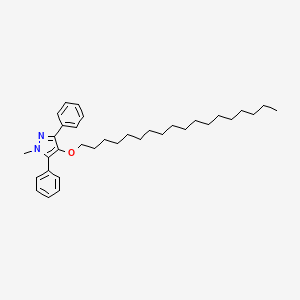
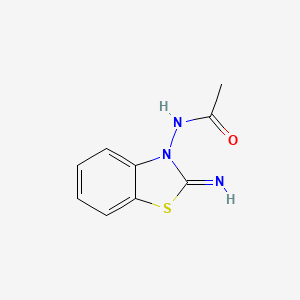
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
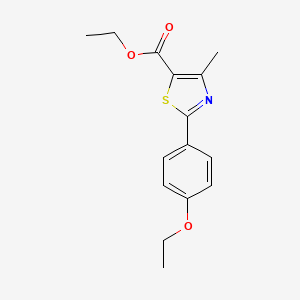
![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)

![2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate](/img/structure/B14596757.png)
